Pyrrolidine Ricinoleamide
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Overview
Description
Pyrrolidine Ricinoleamide is a derivative of ricinoleic acid, a naturally occurring 12-hydroxy fatty acid that constitutes about 90% of the fatty acids in castor oil . This compound is known for its potent antiproliferative activity against various cancer cell lines, including human glioma U251 cells . The molecular formula of this compound is C22H41NO2, and it has a molecular weight of 351.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyrrolidine Ricinoleamide can be synthesized through the amidation of ricinoleic acid with pyrrolidine. The reaction typically involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound involves the large-scale amidation of ricinoleic acid with pyrrolidine. The process is optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Pyrrolidine Ricinoleamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the ricinoleic acid moiety can be oxidized to form a ketone.
Reduction: The double bond in the ricinoleic acid moiety can be reduced to form a saturated fatty acid amide.
Substitution: The amide group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a saturated fatty acid amide.
Substitution: Formation of substituted amide derivatives.
Scientific Research Applications
Pyrrolidine Ricinoleamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent for cancer treatment due to its antiproliferative properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Pyrrolidine Ricinoleamide involves its interaction with cellular targets that regulate cell proliferation. It is believed to inhibit key enzymes involved in cell cycle progression, leading to cell cycle arrest and apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is known to affect pathways related to cell growth and survival .
Comparison with Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with various biological activities.
Ricinoleic Acid: The parent compound of Pyrrolidine Ricinoleamide, known for its anti-inflammatory and antimicrobial properties.
Pyrrolidine-2-one: A derivative of pyrrolidine with applications in medicinal chemistry
Uniqueness: this compound is unique due to its combination of the pyrrolidine ring and the ricinoleic acid moiety, which imparts both antiproliferative activity and the ability to undergo diverse chemical reactions. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
(Z,12R)-12-hydroxy-1-pyrrolidin-1-yloctadec-9-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41NO2/c1-2-3-4-11-16-21(24)17-12-9-7-5-6-8-10-13-18-22(25)23-19-14-15-20-23/h9,12,21,24H,2-8,10-11,13-20H2,1H3/b12-9-/t21-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIVXONBIIIQQH-ZDKIGPTLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)N1CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)N1CCCC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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